molecular formula C9H7BrF4O B15091577 1-Bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene CAS No. 958452-23-8

1-Bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene

Katalognummer: B15091577
CAS-Nummer: 958452-23-8
Molekulargewicht: 287.05 g/mol
InChI-Schlüssel: VRRJRTYDDGIWOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene is an organic compound with the molecular formula C9H7BrF4O It is characterized by a benzene ring substituted with a bromine atom and a tetrafluoropropoxy group

Vorbereitungsmethoden

The synthesis of 1-Bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene typically involves the reaction of 1-bromo-3-nitrobenzene with 2,2,3,3-tetrafluoropropanol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-Bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the nitro group (if present) to an amine group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common reagents used in these reactions include bases (e.g., potassium carbonate), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism by which 1-Bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The tetrafluoropropoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other brominated and fluorinated benzene derivatives, such as:

Compared to these compounds, 1-Bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene is unique due to the presence of both bromine and tetrafluoropropoxy groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.

Eigenschaften

CAS-Nummer

958452-23-8

Molekularformel

C9H7BrF4O

Molekulargewicht

287.05 g/mol

IUPAC-Name

1-bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene

InChI

InChI=1S/C9H7BrF4O/c10-6-2-1-3-7(4-6)15-5-9(13,14)8(11)12/h1-4,8H,5H2

InChI-Schlüssel

VRRJRTYDDGIWOO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Br)OCC(C(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.